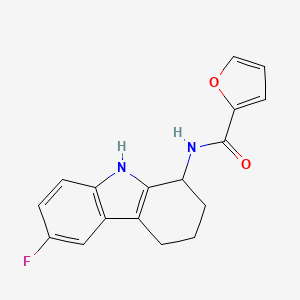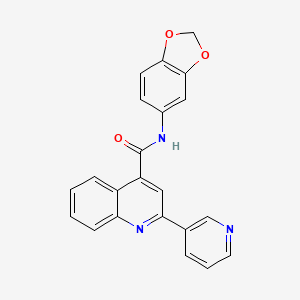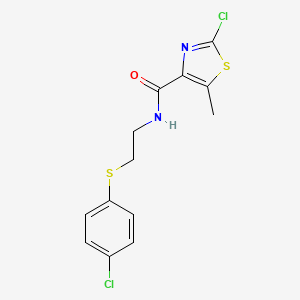![molecular formula C25H25N3O4S B11023167 N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11023167.png)
N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C10H14N2O3S
. - It features a tetrahydroisoquinoline core, a phenyl group, and a sulfamoyl substituent.
- The compound’s full IUPAC name is N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide .
- It is a solid substance with a melting point range of 141-143°C .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the construction of the tetrahydroisoquinoline ring system and subsequent functionalization.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific transformation. For example
Major Products: The products formed will vary based on the reaction type and conditions.
Scientific Research Applications
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties (e.g., potential drugs).
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with proteins, enzymes, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: One related compound is 4-(N,N-dimethylsulfamoyl)phenylboronic acid , which shares the sulfamoyl group but has a boronic acid functionality .
Uniqueness: The tetrahydroisoquinoline core sets it apart from other sulfamoyl-containing compounds.
Remember that while I’ve provided an overview, further research and literature exploration will yield more detailed insights
Properties
Molecular Formula |
C25H25N3O4S |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25N3O4S/c1-27(2)33(31,32)19-15-13-18(14-16-19)26-24(29)22-20-11-7-8-12-21(20)25(30)28(3)23(22)17-9-5-4-6-10-17/h4-16,22-23H,1-3H3,(H,26,29) |
InChI Key |
IQLYOTIZBNEQLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11023092.png)
![7-(1,3-benzodioxol-5-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11023094.png)

![N-[4-(dimethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11023104.png)
![5-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)-3-phenylimidazolidine-2,4-dione](/img/structure/B11023125.png)
![2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11023134.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[4-(propan-2-yloxy)phenyl]propanamide](/img/structure/B11023141.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11023147.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one](/img/structure/B11023155.png)

![Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11023174.png)
![1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B11023178.png)
